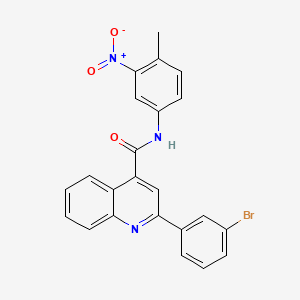
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea, also known as BMT-042, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BMT-042 is a thiourea derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea is not fully understood. However, studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea targets various cellular pathways and proteins, which are involved in cancer cell growth, viral replication, and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits the activity of various enzymes and proteins, including histone deacetylases, cyclin-dependent kinases, and viral proteases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea exhibits a wide range of biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea also inhibits viral replication by targeting viral enzymes and proteins. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea in lab experiments include its wide range of biological activities, its availability, and its relatively low cost. However, the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea. One direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another direction is to study its antiviral activity and its potential use in the treatment of viral infections. Furthermore, the anti-inflammatory properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea make it a potential therapeutic agent for the treatment of inflammatory diseases. Therefore, future studies should focus on the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea as a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea is its anticancer activity. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea induces cell cycle arrest and apoptosis in cancer cells, which leads to their death.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea also exhibits antiviral activity against various viruses, including HIV, hepatitis B, and hepatitis C. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits viral replication by targeting viral enzymes and proteins, which are essential for viral replication.
Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-2-4-13(5-3-12)11-18-17(22)19-14-6-7-15-16(10-14)21-9-8-20-15/h2-7,10H,8-9,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPLNFTJBFERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4723367.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4723373.png)
![N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4723378.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4723386.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 3-methylbenzoate](/img/structure/B4723401.png)

![2,4-dichloro-N-[1-(2,4-dichlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4723411.png)

![5-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4723426.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)
![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)